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Compound of Interest

Compound Name: eCF309

Cat. No.: B607265

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor eCF309, focusing on its
cross-reactivity profile against a panel of kinases. The information presented herein is
supported by experimental data to aid in the objective assessment of its suitability as a
selective mTOR inhibitor for research and drug development purposes.

High Selectivity of eCF309 for mTOR

eCF309 is a potent and highly selective ATP-competitive inhibitor of the mammalian target of
rapamycin (mTOR) kinase.[1] It demonstrates a low nanomolar potency for mTOR with an IC50
of 15 nM in both in vitro and cellular assays.[1][2][3] A key feature of eCF309 is its remarkable
selectivity, as evidenced by a selectivity score (S-score at 35% inhibition) of 0.01 when
screened against a large panel of kinases at a concentration of 10 uM.[2][3]

Cross-Reactivity Profile

While eCF309 is highly selective for mTOR, it has been evaluated for off-target activity against
a broad panel of 375 kinases.[2] The primary off-targets identified are DDR1, DNA-PK, PI3Ky,
and PI3Ka(E545K).[2][3] However, the inhibitory activity against these kinases is significantly
lower than for mMTOR, demonstrating a favorable selectivity window.

Quantitative Kinase Inhibition Data
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The following table summarizes the half-maximal inhibitory concentration (IC50) values of
eCF309 against its primary target, mTOR, and key off-target kinases.

Kinase Target IC50 (nM) Fold Selectivity vs. mTOR
mTOR 15 1

DNA-PK 320 >21

PI13Ka 981 >65

PI3Ky 1,340 >89

PI3Kd 1,840 >122

DDR1/2 2,110 >140

PI3KPB >10,000 >666

Data sourced from in vitro kinase assays.[2]

Experimental Methodologies

The kinase selectivity of eCF309 was determined using a radiometric assay that measures the

incorporation of 3P into a substrate.[2]
Kinase Inhibition Assay Protocol:

Recombinant kinases were assayed in a final reaction volume of 25 puL containing a buffer of
50 mM Tris-HCI (pH 7.5), 10 mM MgClz, 2 mM DTT, 0.01% Triton X-100, and 200 uM ATP. The
substrate used was poly[Glu,Tyr]4:1. eCF309 was tested at 10 different concentrations with a
3-fold serial dilution starting from 10 pM. The reaction was initiated by the addition of [y-33P]ATP
and incubated for 2 hours at room temperature. The reaction was stopped by the addition of
3% phosphoric acid. The incorporated radioactivity was measured using a filter-binding
method. The IC50 values were calculated from the concentration-response curves using non-
linear regression analysis. The kinase activity was measured relative to a DMSO control.[2]

Visualizing Experimental Workflow and Signaling
Pathway
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To further elucidate the experimental process and the biological context of eCF309's activity,
the following diagrams are provided.
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Caption: Experimental workflow for determining the kinase cross-reactivity of eCF309.
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Caption: Simplified mTOR signaling pathway indicating inhibition of mMTORC1 and mTORC2 by
eCF309.

Conclusion

eCF309 is a highly potent and selective inhibitor of mMTOR kinase. While it exhibits some cross-
reactivity with a small number of other kinases, the selectivity margin is significant. This
detailed profile, supported by quantitative data and clear experimental protocols, underscores
the utility of eCF309 as a valuable chemical probe for studying mTOR signaling and as a
promising candidate for further drug development. Researchers should, however, consider the
potential for off-target effects, particularly at higher concentrations, and interpret experimental
results accordingly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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